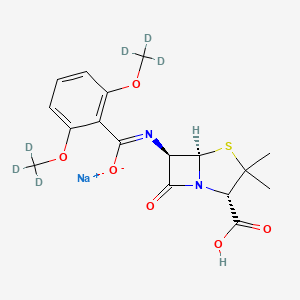
Methicillin-d6 Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methicillin-d6 Sodium is a deuterated form of methicillin, a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is primarily used in scientific research as a stable isotope-labeled compound. Methicillin itself was discovered in 1960 and was used to treat infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing organisms such as Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methicillin-d6 Sodium involves the incorporation of deuterium atoms into the methicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methicillin-d6 Sodium, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Methicillin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert methicillin to its corresponding alcohols.
Substitution: Methicillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include methicillin sulfoxide, methicillin alcohols, and substituted methicillin derivatives. These products are often used in further research to study the properties and activities of methicillin and its analogs .
Scientific Research Applications
Methicillin-d6 Sodium is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of methicillin.
Biology: Employed in studies of bacterial resistance mechanisms, particularly in methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of methicillin in the body.
Industry: Applied in the development of new antibiotics and in quality control processes .
Mechanism of Action
Methicillin-d6 Sodium, like methicillin, exerts its effects by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme (penicillin-binding proteins or PBPs) used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methicillin-d6 Sodium include:
Flucloxacillin: Another beta-lactam antibiotic used to treat infections caused by susceptible Gram-positive bacteria.
Dicloxacillin: A beta-lactam antibiotic similar to methicillin but with a broader spectrum of activity.
Oxacillin: A beta-lactam antibiotic used to treat penicillin-resistant Staphylococcus aureus
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and studies of drug metabolism. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis of the compound in various biological and chemical systems.
Properties
Molecular Formula |
C17H19N2NaO6S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
InChI Key |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[O-].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


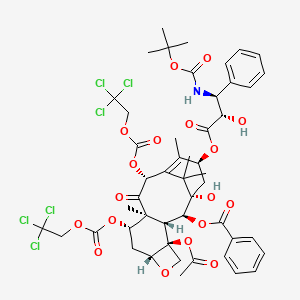
![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

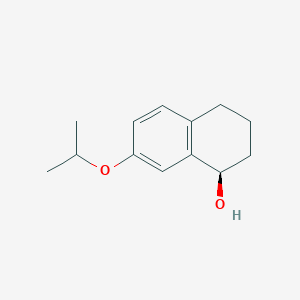

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
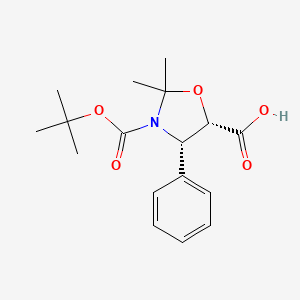
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
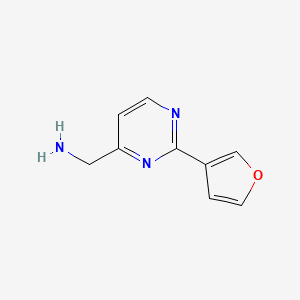
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)


